molecular formula C6H7NO3 B2832770 2-(2-Methyl-1,3-oxazol-4-yl)acetic acid CAS No. 36042-28-1

2-(2-Methyl-1,3-oxazol-4-yl)acetic acid

Cat. No.: B2832770
CAS No.: 36042-28-1
M. Wt: 141.126
InChI Key: NIIQFRPJZYDYBT-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-oxazol-4-yl)acetic acid is a chemical compound with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-1,3-oxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-hydroxyacetophenone with ethyl chloroacetate in the presence of a base, followed by cyclization to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methyl-1,3-oxazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Methyl-1,3-oxazol-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-oxazol-4-yl)acetic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways involved in cancer .

Comparison with Similar Compounds

  • 2-(3-Methyl-1,2-oxazol-4-yl)acetic acid
  • 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Comparison: 2-(2-Methyl-1,3-oxazol-4-yl)acetic acid is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in biological systems .

Properties

IUPAC Name

2-(2-methyl-1,3-oxazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-7-5(3-10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIQFRPJZYDYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36042-28-1
Record name 2-(2-methyl-1,3-oxazol-4-yl)acetic acid
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